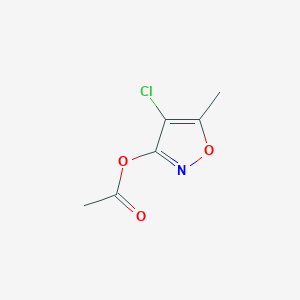
4-Chloro-5-methylisoxazol-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methylisoxazol-3-yl acetate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 4-Chloro-5-methylisoxazol-3-yl acetate typically involves the reaction of 4-chloro-5-methylisoxazole with acetic anhydride. This reaction is usually carried out under mild basic conditions, such as using sodium bicarbonate (NaHCO₃) at ambient temperature . Industrial production methods often employ similar synthetic routes but may include additional steps for purification and yield optimization.
Analyse Chemischer Reaktionen
4-Chloro-5-methylisoxazol-3-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: Isoxazoles are known to participate in cycloaddition reactions, which can lead to the formation of more complex heterocyclic structures.
Common reagents used in these reactions include sodium bicarbonate for basic conditions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted isoxazoles and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methylisoxazol-3-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-methylisoxazol-3-yl acetate involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application. Generally, isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-methylisoxazol-3-yl acetate can be compared with other isoxazole derivatives, such as:
5-Methylisoxazole: Lacks the chlorine atom, leading to different reactivity and biological activity.
4-Chloroisoxazole: Lacks the methyl group, which can affect its chemical properties and applications.
Isoxazole-3-yl acetate: Lacks both the chlorine and methyl groups, making it less reactive in certain reactions.
Eigenschaften
Molekularformel |
C6H6ClNO3 |
|---|---|
Molekulargewicht |
175.57 g/mol |
IUPAC-Name |
(4-chloro-5-methyl-1,2-oxazol-3-yl) acetate |
InChI |
InChI=1S/C6H6ClNO3/c1-3-5(7)6(8-11-3)10-4(2)9/h1-2H3 |
InChI-Schlüssel |
GKNDBFOIQQHWKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)OC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


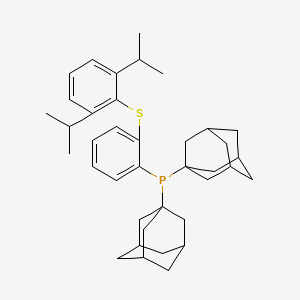
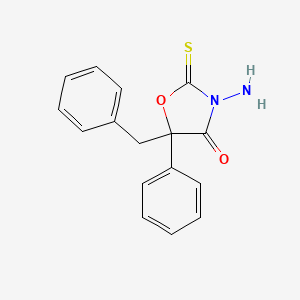
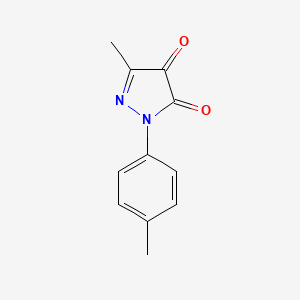
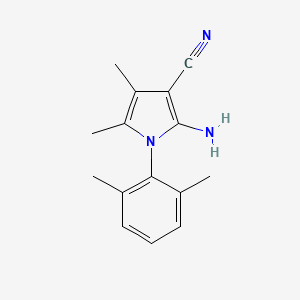
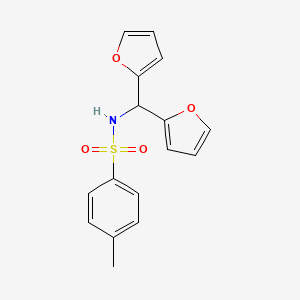
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
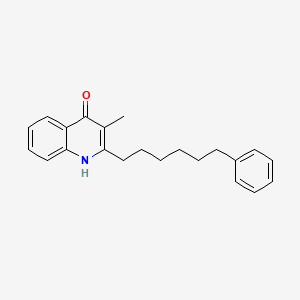
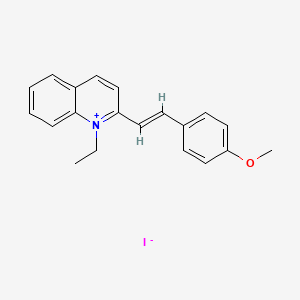
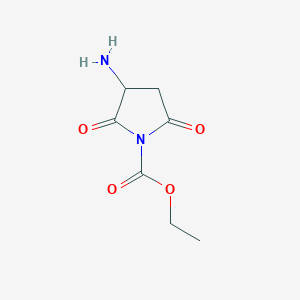

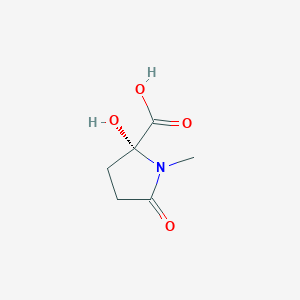
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)

